Amlodipine Hydrochloride

Descripción general

Descripción

Amlodipine hydrochloride is a salt of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.

Aplicaciones Científicas De Investigación

Combination Therapy with Renin-Angiotensin System Blockers

Amlodipine is an effective and safe antihypertensive dihydropyridine calcium channel blocker, showing enhanced effectiveness when used in combination with other antihypertensive medications. This includes its use in fixed-dose combination products, although it is not likely to replace hydrochlorothiazide (Tejada, Fornoni, Lenz, & Materson, 2007).

Taste Masking in Fixed-Dose Combination Drugs

Amlodipine's bitterness can be efficiently masked by combining it with other antihypertensive drugs like valsartan, making it suitable for use in fixed-dose combination (FDC) drugs (Kojima, Nakamura, Haraguchi, Yoshida, Habara, Ikezaki, & Uchida, 2019).

Monotherapy for Hypertension

As a monotherapy for mild to moderate hypertension, amlodipine is more effective than hydrochlorothiazide and maintains electrolyte balance, which is significant for patient safety and comfort (Nwachukwu, Eze, Nwachukwu, Aneke, Agu, Azubike, Obika, & Okoye, 2017).

Anti-Oxidant and Anti-Inflammatory Mechanisms

Amlodipine improves endothelial dysfunction in diabetes through anti-oxidant and anti-inflammatory mechanisms, potentially making it beneficial for diabetic patients with hypertension (Toma, Stancu, Sanda, & Sima, 2011).

Metabolism in Human Liver Microsomes

Research into amlodipine's metabolism in human liver microsomes indicates that CYP3A4 plays a key role in the metabolic clearance of the drug in humans (Zhu, Wang, Li, Zhu, Du, Tang, & Chen, 2014).

Vascular Endothelial Function in Hypertensive Patients

Amlodipine, combined with diltiazem hydrochloride sustained release capsule, significantly improves vascular endothelial function in hypertensive patients, suggesting an enhanced therapeutic effect for patients with vascular complications (Liu Yi-lin, 2009).

Cognitive Functioning in Cocaine Dependence Treatment

Amlodipine's neuropharmacological properties, such as protecting against cerebral hypoperfusion and excitoxic cell death, were hypothesized to improve cognitive functioning in cocaine-dependent individuals, although no measurable benefit was observed (Turner, Larowe, Horner, Herron, & Malcolm, 2009).

Oxidative Stress Reduction in Stroke-Prone Rats

Amlodipine reduced oxidative stress in the brains of stroke-prone spontaneously hypertensive rats, indicating its potential protective effect against stroke-related damage (Hirooka, Kimura, Nozoe, Sagara, Ito, & Sunagawa, 2006).

Enzyme Immunoassay for Plasma Determination

An enzyme immunoassay for determining amlodipine in plasma has been developed, providing a sensitive, rapid, and accurate method for therapeutic drug monitoring (Matalka, El-Thaher, Saleem, Arafat, Jehanli, & Badwan, 2001).

Chiral Separation of Amlodipine Enantiomers

Capillary electrophoresis methods have been used for the enantiomeric separation of amlodipine, essential for obtaining optically pure S-amlodipine, which is more therapeutically active compared to its R-enantiomer (Hancu, Budău, Kántor, & Cârje, 2015).

Propiedades

Número CAS |

246852-07-3 |

|---|---|

Nombre del producto |

Amlodipine Hydrochloride |

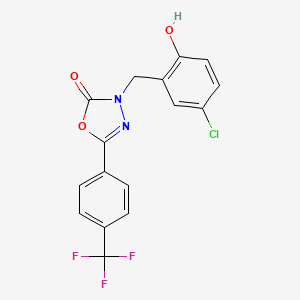

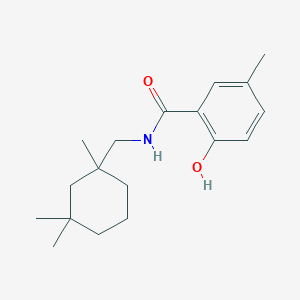

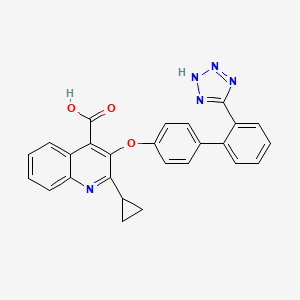

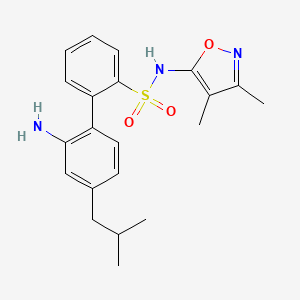

Fórmula molecular |

C20H26Cl2N2O5 |

Peso molecular |

445.3 g/mol |

Nombre IUPAC |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H |

Clave InChI |

BSBOZVBRVBLCLO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |

Apariencia |

Solid powder |

Otros números CAS |

246852-07-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amlodipine hydrochloride, Amlodipine HCl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide](/img/structure/B1667174.png)